Cas no 66909-31-7 (Methyl 6-hydroxy-5-methylpyridine-3-carboxylate)
Methyl 6-hydroxy-5-methylpyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1,6-dihydro-5-methyl-6-oxo-3-Pyridinecarboxylic acid methyl ester
- 5-(Methoxycarbonyl)-3-Methyl-2-pyridone
- Methyl 5-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate
- Methyl 6-hydroxy-5-methylpyridine-3-carboxylate
- Methyl 2-hydroxy-3-methyl-5-pyridinecarboxylate
- 66909-31-7
- SB13763
- AKOS022637357
- Methyl 1,6-dihydro-5-methyl-6-oxo-3-pyridinecarboxylate
- Methyl6-hydroxy-5-methylnicotinate
- DTXSID701206373
- LH-0700
- Methyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Methyl 6-hydroxy-5-methylnicotinate
- CS-0454754
- D86968
- METHYL 5-METHYL-6-OXO-1H-PYRIDINE-3-CARBOXYLATE
-
- MDL: MFCD21087788
- Inchi: 1S/C8H9NO3/c1-5-3-6(8(11)12-2)4-9-7(5)10/h3-4H,1-2H3,(H,9,10)
- InChI Key: SANWLADGJPSXJN-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CNC(C(C)=C1)=O)=O
Computed Properties
- Exact Mass: 167.058243149g/mol
- Monoisotopic Mass: 167.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- Density: 1.201±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 216 ºC (benzene )
- Solubility: Slightly soluble (15 g/l) (25 º C),
Methyl 6-hydroxy-5-methylpyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029004903-250mg |
Methyl 6-hydroxy-5-methylnicotinate |
66909-31-7 | 95% | 250mg |
$980.00 | 2023-09-01 | |
| Alichem | A029004903-500mg |
Methyl 6-hydroxy-5-methylnicotinate |
66909-31-7 | 95% | 500mg |
$1786.10 | 2023-09-01 | |
| Alichem | A029004903-1g |
Methyl 6-hydroxy-5-methylnicotinate |
66909-31-7 | 95% | 1g |
$2866.05 | 2023-09-01 | |
| Chemenu | CM308162-1g |
Methyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate |
66909-31-7 | 95% | 1g |
$856 | 2021-08-18 | |
| Matrix Scientific | 102403-500mg |
Methyl 6-hydroxy-5-methylpyridine-3-carboxylate, >97% |
66909-31-7 | >97% | 500mg |
$769.00 | 2023-09-08 | |
| Apollo Scientific | OR310308-500mg |
Methyl 6-hydroxy-5-methylpyridine-3-carboxylate |
66909-31-7 | 500mg |
£370.00 | 2024-07-21 | ||
| 1PlusChem | 1P00FYII-1g |
5-(Methoxycarbonyl)-3-Methyl-2-pyridone |
66909-31-7 | 98% | 1g |
$820.00 | 2024-04-22 | |
| A2B Chem LLC | AH43770-1mg |
Methyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate |
66909-31-7 | >97% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AH43770-5mg |
Methyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate |
66909-31-7 | >97% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AH43770-10mg |
Methyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate |
66909-31-7 | >97% | 10mg |
$240.00 | 2024-04-19 |
Methyl 6-hydroxy-5-methylpyridine-3-carboxylate Suppliers
Methyl 6-hydroxy-5-methylpyridine-3-carboxylate Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Methyl 6-hydroxy-5-methylpyridine-3-carboxylate
Methyl 6-hydroxy-5-methylpyridine-3-carboxylate (CAS No. 66909-31-7): A Comprehensive Overview
Methyl 6-hydroxy-5-methylpyridine-3-carboxylate (CAS No. 66909-31-7) is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound has garnered considerable attention due to its potential applications in drug development, particularly in the synthesis of bioactive molecules. Its molecular structure, featuring a pyridine core with hydroxyl and methyl substituents, makes it a versatile intermediate in organic synthesis and a candidate for further exploration in medicinal chemistry.
The chemical structure of Methyl 6-hydroxy-5-methylpyridine-3-carboxylate consists of a pyridine ring substituted at the 6th position with a hydroxyl group (-OH) and at the 5th position with a methyl group (-CH₃). The presence of these functional groups enhances its reactivity, making it a valuable building block for the synthesis of more complex molecules. The carboxylate group at the 3rd position further contributes to its versatility, allowing for various chemical modifications such as esterification, amidation, and condensation reactions.
In recent years, there has been growing interest in exploring the pharmacological potential of heterocyclic compounds like Methyl 6-hydroxy-5-methylpyridine-3-carboxylate. Research has indicated that pyridine derivatives often exhibit significant biological activity, making them attractive candidates for drug discovery. Specifically, studies have focused on their role in modulating enzyme activity and interacting with biological targets. The hydroxyl and methyl groups in this compound contribute to its ability to engage with various biological systems, potentially leading to applications in treating a range of diseases.
One of the most promising areas of research involving Methyl 6-hydroxy-5-methylpyridine-3-carboxylate is its application as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The compound's structural features allow for facile modifications that can lead to the development of novel drugs with improved efficacy and reduced side effects. For instance, researchers have been investigating its use in creating kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The ability to fine-tune the structure of this compound through strategic chemical modifications opens up numerous possibilities for developing targeted therapies.
The synthesis of Methyl 6-hydroxy-5-methylpyridine-3-carboxylate is another area of active investigation. Various synthetic routes have been developed to produce this compound efficiently and in high purity. These methods often involve multi-step organic transformations, including condensation reactions, cyclization, and esterification. Advances in synthetic chemistry have enabled the production of this compound on a larger scale, facilitating its use in industrial applications. Additionally, green chemistry principles have been applied to develop more sustainable synthetic pathways, reducing waste and minimizing environmental impact.
Recent studies have also explored the role of Methyl 6-hydroxy-5-methylpyridine-3-carboxylate in material science applications. Its unique chemical properties make it suitable for use as a ligand or catalyst in various chemical reactions. For example, it has been used in transition metal-catalyzed reactions to facilitate the formation of carbon-carbon bonds, which is essential in organic synthesis. Furthermore, its ability to form stable complexes with metals has led to its application in catalytic systems designed for industrial processes.
The future prospects for Methyl 6-hydroxy-5-methylpyridine-3-carboxylate are vast and multifaceted. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in both academic and industrial settings. Its potential as a building block for novel drugs, a precursor for fine chemicals, and a component in advanced materials underscores its significance in modern chemistry.
In conclusion, Methyl 6-hydroxy-5-methylpyridine-3-carboxylate (CAS No. 66909-31-7) is a versatile and highly functional compound with broad applications across multiple domains of chemistry and pharmaceutical research. Its unique structural features and reactivity make it an invaluable asset for researchers seeking to develop new bioactive molecules and advanced materials. As scientific understanding continues to evolve, the potential uses for this compound are expected to expand even further.
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